
m-Terphenyl, 2,2''-diphenyl-
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Overview
Description
m-Terphenyl, 2,2’'-diphenyl-: is an organic compound composed of two phenyl groups bonded to a benzene ring in the one and three positions1,3-diphenylbenzene . This compound is part of the terphenyl family, which includes ortho-terphenyl, meta-terphenyl, and para-terphenyl. The extensive pi-conjugated system of m-Terphenyl, 2,2’'-diphenyl- gives it a range of optical properties and makes it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclocondensation of Aryl Methyl Ketones and Triethyl Orthoformate: This method involves the use of a catalytic amount of trifluoromethanesulfonic acid (TfOH) to produce m-Terphenyl, 2,2’'-diphenyl- through a tandem reaction that merges six steps into a one-pot procedure.
Grignard Reaction: The simplest m-Terphenyl, 2,2’'-diphenyl-, can be synthesized by the addition of the Grignard reagent to 1,3-cyclohexanedione.
Transition Metal-Catalyzed Coupling Reactions: Suzuki–Miyaura cross-coupling reactions are widely used to construct m-Terphenyl frameworks.
Industrial Production Methods:
High-Temperature Heating of Benzene: The earliest known synthesis involved heating benzene to high temperatures, leading to a mixture of hydrocarbons, including m-Terphenyl, 2,2’'-diphenyl-.
Passing Gaseous Benzene and Toluene Through a Hot Glass Tube: This method was developed as an alternative to the high-temperature heating method.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
m-Terphenyl undergoes electrophilic substitution at positions activated by its electron-rich aromatic system. Competition experiments with benzoyl peroxide as a phenyl radical generator demonstrate its relative reactivity compared to biphenyl and o-terphenyl :
Compound | Relative Reactivity (vs. Biphenyl) | Partial Rate Factors (Ortho/Meta/Para) |
---|---|---|
Biphenyl | 1.00 | 1.0/1.0/1.0 |
o-Terphenyl | 1.40 ± 0.08 | 1.5/0.9/1.2 |
m-Terphenyl | 1.66 ± 0.10 | 1.8/1.1/1.3 |
The higher reactivity of m-terphenyl arises from reduced steric hindrance at meta positions compared to ortho-substituted analogs. Resonance stabilization further directs radical attack to the para position of the central benzene ring .
Grignard Reagent-Mediated Coupling
A one-pot synthesis of m-terphenyl-2'-carbaldehydes involves reacting aryl Grignard reagents with 1,3-dichloroiodobenzene, followed by quenching with ethyl formate :
Reaction Mechanism :
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Step 1 : Nucleophilic attack by aryl magnesium bromide on 1,3-dichloroiodobenzene.
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Step 2 : Iodine displacement and subsequent coupling with a second aryl Grignard reagent.
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Step 3 : Electrophilic formylation with ethyl formate.
Aryl Group (R) | Product Yield (%) |
---|---|
Phenyl | 81 |
4-Methylphenyl | 78 |
4-Methoxyphenyl | 75 |
This method constructs three C–C bonds in a single pot, offering a scalable route to functionalized m-terphenyl derivatives.
Ligand-Mediated Coordination Reactions
m-Terphenyl acts as a stabilizing ligand for low-valent main-group and transition-metal complexes:
Germylene and Stannylene Insertion
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Germylene (Ge) : Reacts with water to form Ge(IV) insertion product (Ar)₂Ge(H)OH via catalytic O–H bond activation (second H₂O molecule lowers activation energy) .
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Stannylene (Sn) : Forms Sn(II) hydroxo-bridged dimer {ArSn(μ-OH)}₂ through σ-bond metathesis, avoiding oxidative addition .
Key Mechanistic Differences :
Parameter | Germylene | Stannylene |
---|---|---|
Oxidation State | +IV | +II |
Pathway | Insertion with H₂O catalysis | σ-Bond metathesis |
Solvent | THF | Et₂O |
Ring Transformation Reactions
m-Terphenyl derivatives are synthesized via carbanion-induced ring-opening of 2H-pyran-2-ones. For example, reacting 6-aryl-2H-pyran-2-ones with propiophenone yields m-terphenyls through :
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Carbanion attack at the C6 position.
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Intramolecular cyclization and CO₂ elimination.
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Aromatization via dehydration.
Advantages :
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No metal catalysts required.
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Functional group tolerance (electron-withdrawing/donating substituents).
Radical Stabilization and Steric Shielding
The meta-substituted phenyl groups create a shielded environment, enabling stabilization of reactive species:
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Phosphorus-Phosphorus Double Bonds : Bulky m-terphenyl ligands prevent dimerization, isolating ArP=PAr species .
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Gallium-Gallium Triple Bonds : m-Terphenyl ligands stabilize Ga≡Ga motifs via steric protection and electronic delocalization .
Comparative Reactivity in Cross-Coupling
Pd-catalyzed Suzuki-Miyaura coupling of m-terphenyl boronic acids with polyhalogenated arenes demonstrates higher yields (75–85%) compared to o- or p-terphenyl analogs due to reduced steric clash .
Scientific Research Applications
Organometallic Chemistry
Steric Stabilization
m-Terphenyl compounds are extensively used as ligands in organometallic chemistry due to their ability to provide steric hindrance. This property is particularly useful in stabilizing reactive metal complexes. For instance, m-terphenyl ligands have been instrumental in stabilizing heavier carbene analogues such as bismuthenium and stibenium ions, which are crucial for advancing main group chemistry .
Paramagnetic Organometallic Compounds
The steric bulk of m-terphenyl allows for the synthesis of paramagnetic organometallic compounds. These compounds exhibit varied reactivity with small molecules like ammonia and carbon dioxide, facilitating new pathways in chemical synthesis .
Application Area | Example Use Case | Result/Outcome |
---|---|---|
Stabilization of Ions | Bismuthenium and Stibenium ions | Enabled formation of stable carbene analogues |
Paramagnetic Compounds | Main group-metal aryl complexes | Enhanced reactivity with small molecules |
Biological Applications
Recent studies have highlighted the potential biological activities of terphenyl derivatives. For instance, functionalized terphenyl compounds have been synthesized that exhibit significant antimicrobial and antioxidant properties. In vitro tests demonstrated that several derivatives showed potent activity against various microbial strains and displayed considerable antioxidant capabilities .
Case Study: Antimicrobial Activity
A study synthesized new functionalized terphenyl derivatives which were screened for antimicrobial properties. The findings indicated that many of these compounds exhibited significant antimicrobial activity, suggesting their potential use as therapeutic agents .
Compound Type | Activity Type | IC50 Value (µM) |
---|---|---|
Functionalized Terphenyl | Antimicrobial | Varies (up to 1.26) |
Functionalized Terphenyl | Antioxidant | Significant DPPH scavenging activity |
Sensor Technology
m-Terphenyl has emerged as a versatile fluorescent molecular sensor. Its ability to monitor hybrid polymerization processes in real-time has been demonstrated through fluorescence spectroscopy studies. The fluorescence emission peaks vary based on the substituents on the terphenyl structure, indicating its sensitivity to environmental changes .
Fluorescence Characteristics
The fluorescence spectra of m-terphenyl derivatives are significantly influenced by substituents, making them suitable for various sensing applications. For example, unsubstituted m-terphenyl emits light in the range of 390–550 nm, which can be tuned by modifying the molecular structure .
Sensor Type | Emission Range (nm) | Sensitivity to Substituents |
---|---|---|
Unsubstituted m-Terphenyl | 390–550 | High |
Substituted Derivatives | 390–700 | Variable |
Materials Science
In materials science, m-terphenyl compounds are utilized in the production of organic magnetic materials and liquid crystal displays (LCDs). The unique structural properties allow for the development of advanced materials with specific optical and electronic characteristics.
Liquid Crystal Applications
The derivatives of m-terphenyl serve as essential components in liquid crystal technology due to their ability to influence the optical properties of the resulting materials. This application is critical for developing high-performance displays used in electronics .
Application Area | Material Type | Key Properties |
---|---|---|
Liquid Crystals | LCDs | Enhanced optical performance |
Organic Magnetic Materials | Various composites | Unique magnetic properties |
Mechanism of Action
Molecular Targets and Pathways:
Cyclooxygenase Inhibition: m-Terphenyl amines inhibit cyclooxygenase enzymes by binding to the active site, preventing the conversion of arachidonic acid to prostaglandins.
Fluorescent Sensing: The compound’s extensive pi-conjugated system allows it to act as a fluorescent sensor, detecting changes in the environment through fluorescence.
Comparison with Similar Compounds
Ortho-Terphenyl: Similar structure but with phenyl groups in the one and two positions.
Para-Terphenyl: Phenyl groups in the one and four positions.
Biphenyl: Consists of two phenyl groups bonded directly without an intervening benzene ring.
Uniqueness:
Steric Properties: m-Terphenyl, 2,2’'-diphenyl- has unique steric properties due to the positioning of the phenyl groups, making it a popular choice in ligand chemistry.
Optical Properties: The extensive pi-conjugated system provides unique optical properties not found in biphenyl or other terphenyl isomers.
Properties
CAS No. |
5660-37-7 |
---|---|
Molecular Formula |
C30H22 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1,3-bis(2-phenylphenyl)benzene |
InChI |
InChI=1S/C30H22/c1-3-12-23(13-4-1)27-18-7-9-20-29(27)25-16-11-17-26(22-25)30-21-10-8-19-28(30)24-14-5-2-6-15-24/h1-22H |
InChI Key |
PJHQBYBCLZCZNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC(=CC=C3)C4=CC=CC=C4C5=CC=CC=C5 |
Origin of Product |
United States |
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